

Application Notes: One-Pot Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B074793

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Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, incorporating both a pyrazole ring and a carbothioamide functional group, makes it a versatile precursor for the synthesis of more complex molecules, including various sulfur and nitrogen-containing heterocycles. Derivatives of pyrazole-1-carbothioamide have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a detailed protocol for a one-pot synthesis of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**, designed for researchers in drug discovery and chemical synthesis.

Principle of the Method

The synthesis is achieved through a sequential one-pot reaction. Initially, 3,5-dimethylpyrazole is formed in situ by the condensation of acetylacetone with hydrazine hydrate. Subsequently, without isolation of the intermediate, the pyrazole reacts with an in situ generated isothiocyanic acid to yield the final product, **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**. This one-pot approach offers advantages in terms of efficiency, reduced waste, and simplified experimental setup compared to multi-step procedures.

Applications

- Medicinal Chemistry Synthon: This compound serves as a key intermediate for the synthesis of novel therapeutic agents. The pyrazole-carbothioamide scaffold is a privileged structure in drug discovery, with derivatives being investigated for a range of pharmacological activities.
- Heterocyclic Synthesis: It is a crucial starting material for the preparation of various fused heterocyclic systems, such as pyrazolo[1,5-c][1][2][3]thiadiazines and thiazole derivatives, which are of interest for their potential biological activities.
- Agrochemical Research: Pyrazole derivatives are widely used in the agrochemical industry. This compound can be a precursor for the development of new herbicides, fungicides, and insecticides.

Experimental Protocol: One-Pot Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Materials and Reagents

Reagent/Material	Grade	Supplier
Acetylacetone (2,4-pentanedione)	Reagent Grade, ≥99%	Sigma-Aldrich
Hydrazine hydrate (64-65% N ₂ H ₄)	Reagent Grade	Sigma-Aldrich
Potassium thiocyanate	ACS Reagent, ≥99%	Sigma-Aldrich
Hydrochloric acid, concentrated	ACS Reagent, 37%	Fisher Scientific
Ethanol (200 proof)	Anhydrous, ≥99.5%	Sigma-Aldrich
Diethyl ether	ACS Reagent	Fisher Scientific
Saturated sodium bicarbonate solution	Laboratory prepared	-
Anhydrous magnesium sulfate	Laboratory Grade	-

Instrumentation

- Three-neck round-bottom flask (250 mL)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer with heating plate
- Ice bath
- Rotary evaporator
- Melting point apparatus
- FT-IR Spectrometer
- ^1H NMR Spectrometer

Procedure

- Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.
- Formation of 3,5-Dimethylpyrazole (in situ):
 - To the flask, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
 - Begin stirring and allow the solution to cool to 0-5 °C.
 - Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
- Formation of Carbothioamide:
 - In a separate beaker, dissolve potassium thiocyanate (9.72 g, 0.1 mol) in 20 mL of water.

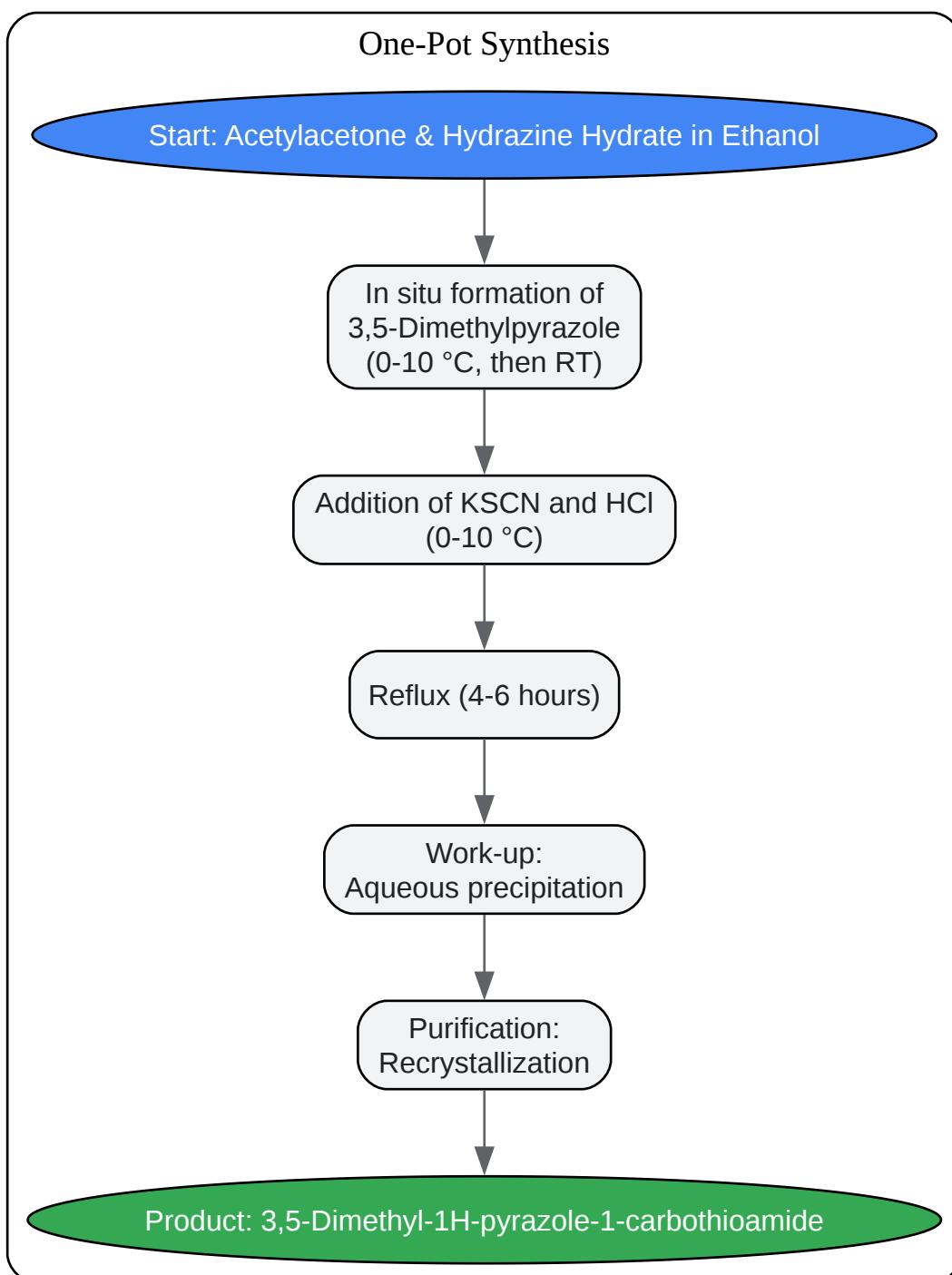
- Cool the reaction flask back to 0-5 °C in an ice bath.
 - Slowly add the potassium thiocyanate solution to the reaction mixture.
 - Add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
 - After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.
 - A solid precipitate should form. If not, stir the solution vigorously for 30 minutes.
 - Collect the crude product by vacuum filtration and wash it with cold water.
 - To neutralize any remaining acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
 - Dry the crude product in a vacuum oven at 50 °C.
 - Recrystallize the crude solid from an ethanol/water mixture to obtain pure **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** as a white to off-white crystalline solid.

Characterization Data (Expected)

Parameter	Expected Value
Appearance	White to off-white crystalline solid
Yield	75-85%
Melting Point	145-148 °C
FT-IR (cm ⁻¹)	~3400-3200 (N-H), ~1550 (C=N), ~1350 (C=S)
¹ H NMR (CDCl ₃)	δ ~2.3 (s, 3H, CH ₃), ~2.5 (s, 3H, CH ₃), ~6.0 (s, 1H, pyrazole-H), ~8.0 (br s, 2H, NH ₂)

Visualizations

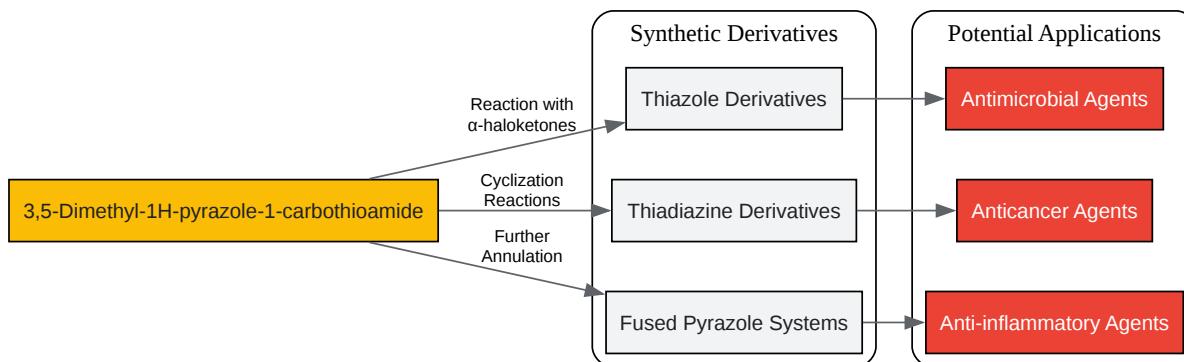
Experimental Workflow



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Caption: Workflow for the one-pot synthesis of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide**.

Application as a Synthetic Intermediate



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Caption: Synthetic utility of **3,5-Dimethyl-1H-pyrazole-1-carbothioamide** as an intermediate.

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